2,3-Dihydroxy-2-methylpropanoate 2,3-Dihydroxy-2-methylpropanoate 2,3-dihydroxy-2-methylpropanoate is a hydroxy monocarboxylic acid anion. It derives from a propionate. It is a conjugate base of a 2,3-dihydroxy-2-methylpropanoic acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1835549
InChI: InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1
SMILES:
Molecular Formula: C4H7O4-
Molecular Weight: 119.1 g/mol

2,3-Dihydroxy-2-methylpropanoate

CAS No.:

Cat. No.: VC1835549

Molecular Formula: C4H7O4-

Molecular Weight: 119.1 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydroxy-2-methylpropanoate -

Molecular Formula C4H7O4-
Molecular Weight 119.1 g/mol
IUPAC Name 2,3-dihydroxy-2-methylpropanoate
Standard InChI InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1
Standard InChI Key DGADNPLBVRLJGD-UHFFFAOYSA-M
Canonical SMILES CC(CO)(C(=O)[O-])O

Chemical Identity and Structural Characteristics

2,3-Dihydroxy-2-methylpropanoate is a carboxylate anion derived from 2,3-dihydroxy-2-methylpropanoic acid. It features a central carbon atom bonded to a methyl group, two hydroxyl groups (at positions 2 and 3), and a carboxylate group. This compound is functionally related to propanoic acid but with additional hydroxyl functionalities that enhance its reactivity and potential applications in various chemical processes. The presence of these functional groups makes it a versatile building block for more complex molecules.

The molecular properties of 2,3-dihydroxy-2-methylpropanoate can be summarized in the following table:

PropertyValue
Molecular FormulaC4H7O4-
Molecular Weight119.1 g/mol
IUPAC Name2,3-dihydroxy-2-methylpropanoate
Standard InChIInChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1
Standard InChIKeyDGADNPLBVRLJGD-UHFFFAOYSA-M
Canonical SMILESCC(CO)(C(=O)[O-])O
PubChem Compound ID9543155

The compound features a quaternary carbon at position 2, which bears a methyl group and a hydroxyl group. The primary hydroxyl group at position 3 is attached to a methylene group, providing a handle for further functionalization. The carboxylate group contributes to the compound's acidity and reactivity in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of 2,3-dihydroxy-2-methylpropanoate are influenced by its functional groups, particularly the hydroxyl and carboxylate moieties. While specific data on the free acid form is limited in the available literature, we can draw insights from related compounds and derivatives.

The methyl ester derivative, (2S)-2,3-dihydroxy-2-methyl-propanoic acid methyl ester, has a documented density of 1.223g/cm3 and a boiling point of 237.9°C at 760 mmHg . This ester also has a flash point of 99.6°C . These properties provide valuable reference points for understanding the physical behavior of the 2,3-dihydroxy-2-methylpropanoate structure.

As a carboxylate anion, 2,3-dihydroxy-2-methylpropanoate is expected to be water-soluble due to its ionic character. The presence of two hydroxyl groups further enhances its hydrophilicity through hydrogen bonding capabilities. In terms of reactivity, the compound can participate in various reactions typical of carboxylates and alcohols, including esterification, oxidation, and nucleophilic substitution processes.

The acid-base behavior of 2,3-dihydroxy-2-methylpropanoate is also noteworthy. As the conjugate base of 2,3-dihydroxy-2-methylpropanoic acid, it can accept protons to reform the parent acid under acidic conditions. The hydroxyl groups can also participate in acid-base reactions, though they are considerably less acidic than the carboxylic acid functionality.

Synthetic Pathways

The synthesis of 2,3-dihydroxy-2-methylpropanoate and its esters typically involves the esterification of 2,3-dihydroxy-2-methylpropanoic acid with appropriate alcohols (e.g., methanol or ethanol) in the presence of catalysts such as sulfuric acid. This approach represents a common method for preparing esters of hydroxy acids and allows for the production of various derivatives with different physical and chemical properties.

In the specific case of the methyl ester derivative, (2S)-2,3-dihydroxy-2-methyl-propanoic acid methyl ester, the stereochemistry at position 2 indicates that stereoselective synthetic approaches have been developed to prepare optically active versions of these compounds . Such stereoselective synthesis is particularly valuable for applications in pharmaceutical development, where specific stereoisomers often exhibit different biological activities.

In biochemical contexts, 2,3-dihydroxy-2-methylpropanoate has been proposed as a potential product formed through the hydroxylation of 2-hydroxyisobutyrate (2-HIBA), a pathway suggested in the degradation of fuel oxygenates like methyl tert-butyl ether (MTBE) . According to research on MTBE-degrading bacterial strains, the aerobic degradation pathway is thought to proceed via tert-butyl alcohol (TBA) and 2-HIBA . From 2-HIBA, one of the proposed reactions is hydroxylation to 2,3-dihydroxy-2-methylpropanoate, representing a potential biosynthetic route to this compound .

Derivatives and Related Compounds

The most common derivatives of 2,3-dihydroxy-2-methylpropanoate are its ester forms, particularly the methyl and ethyl esters. The methyl ester, (2S)-2,3-dihydroxy-2-methyl-propanoic acid methyl ester, has been characterized with a molecular formula of C5H10O4 and a molecular weight of 134.13 . These ester derivatives maintain the core structure of 2,3-dihydroxy-2-methylpropanoate while modifying the carboxylate group to alter properties such as solubility, reactivity, and biological activity.

Structurally related compounds include other hydroxylated propanoic acids and their derivatives. The parent compound, 2,3-dihydroxy-2-methylpropanoic acid, is functionally related to propionic acid but with additional hydroxyl functionalities that significantly alter its chemical behavior. Another related compound mentioned in the research literature is 2-hydroxyisobutyrate (2-HIBA), which plays a significant role in the degradation pathway of fuel oxygenates and may serve as a precursor to 2,3-dihydroxy-2-methylpropanoate in certain biochemical processes .

These relationships can be summarized in the following table:

CompoundMolecular FormulaMolecular WeightRelationship to 2,3-Dihydroxy-2-methylpropanoate
2,3-Dihydroxy-2-methylpropanoateC4H7O4-119.1 g/molSubject compound (carboxylate anion)
2,3-Dihydroxy-2-methylpropanoic acidC4H8O4120.1 g/molParent acid
(2S)-2,3-Dihydroxy-2-methyl-propanoic acid methyl esterC5H10O4134.13 g/molMethyl ester derivative
2-Hydroxyisobutyrate (2-HIBA)C4H7O3-103.1 g/molPotential precursor in biosynthetic pathways

Role in Organic Synthesis

2,3-Dihydroxy-2-methylpropanoate serves as a valuable intermediate in organic synthesis, primarily due to its reactive functional groups that provide multiple handles for further transformations. The presence of two hydroxyl groups and a carboxylate function allows for selective modifications at different positions, making it a versatile building block for creating more complex molecular structures.

In synthetic organic chemistry, compounds with this structural motif can participate in various reactions, including esterification of the carboxylate group, etherification or esterification of the hydroxyl groups, oxidation of the primary or secondary alcohol functionalities, and nucleophilic substitution reactions at the hydroxyl positions. These transformations enable the incorporation of the 2,3-dihydroxy-2-methylpropanoate scaffold into more complex molecules, contributing to its utility in the synthesis of pharmaceuticals, fine chemicals, and other specialty compounds.

The stereoselective synthesis of derivatives like (2S)-2,3-dihydroxy-2-methyl-propanoic acid methyl ester further expands the potential applications of this compound class in asymmetric synthesis and the preparation of chiral building blocks . The defined stereochemistry at position 2 makes these compounds particularly valuable in contexts where stereochemical control is essential.

Metabolic Pathways

One of the most significant aspects of 2,3-dihydroxy-2-methylpropanoate from a biochemical perspective is its potential role in the degradation pathway of fuel oxygenates like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) . In these pathways, 2,3-dihydroxy-2-methylpropanoate has been proposed as one possible product formed through the hydroxylation of 2-hydroxyisobutyrate (2-HIBA), representing one of several routes for the breakdown of these environmental contaminants.

According to research on MTBE-degrading bacterial strains, the aerobic degradation pathway is thought to proceed via tert-butyl alcohol (TBA) and 2-HIBA . From 2-HIBA, three possible reactions have been proposed: (i) dehydration to methacrylate, (ii) hydroxylation to 2,3-dihydroxy-2-methylpropanoate, and (iii) decarboxylation to isopropanol with further oxidation to acetone . While the decarboxylation pathway has received more attention in the scientific literature, the hydroxylation pathway leading to 2,3-dihydroxy-2-methylpropanoate represents an alternative route that has been considered in the field.

Interestingly, in specific β-proteobacterial strains (L108, L10, and CIP I-2052), research has demonstrated that 2-HIBA is degraded by a cobalamin-dependent enzymatic step involving isobutyryl-coenzyme A (CoA) mutase (ICM; EC 5.4.99.13), which is a cobalamin-containing carbon skeleton-rearranging enzyme . This pathway transforms 2-HIBA into 3-hydroxybutyrate in the presence of CoA and ATP, providing an alternative to the hydroxylation pathway leading to 2,3-dihydroxy-2-methylpropanoate .

Environmental Significance

The potential role of 2,3-dihydroxy-2-methylpropanoate in the degradation of fuel oxygenates highlights its environmental significance. MTBE and ETBE are gasoline additives that have become environmental contaminants, particularly in groundwater systems. Understanding their degradation pathways is crucial for developing effective bioremediation strategies and assessing the environmental fate of these compounds.

If 2,3-dihydroxy-2-methylpropanoate is indeed an intermediate in the breakdown of these compounds, it represents a key step in the process of converting recalcitrant fuel oxygenates into more readily metabolizable compounds . The study of this compound and related metabolites contributes to our understanding of how microorganisms adapt to degrade xenobiotic compounds and how these processes might be enhanced for environmental cleanup efforts.

The research on alternative pathways, such as the cobalamin-dependent route identified in certain bacterial strains, provides valuable insights into the diversity of metabolic strategies employed by microorganisms . These findings may inform the development of more efficient bioremediation approaches and contribute to our broader understanding of microbial biochemistry and adaptation to anthropogenic compounds in the environment.

Current Research Findings

Current research on 2,3-dihydroxy-2-methylpropanoate is primarily focused on its potential role in metabolic pathways, particularly those involved in the degradation of fuel oxygenates . Studies on MTBE-degrading bacterial strains have considered this compound as one possible intermediate, though alternative pathways have also been identified and may be more prevalent in certain organisms.

Research has demonstrated that in specific β-proteobacterial strains (L108, L10, and CIP I-2052), the degradation of 2-HIBA, a potential precursor to 2,3-dihydroxy-2-methylpropanoate, proceeds via a cobalamin-dependent enzyme system rather than through hydroxylation . This finding has shifted focus to the role of isobutyryl-CoA mutase in these degradation pathways and raised questions about the relative importance of different metabolic routes in environmental settings.

The identification of genes encoding for both subunits of isobutyryl-CoA mutase in these strains, with nearly 100% identity to corresponding sequences from Methylibium petroleiphilum PM1, suggests that horizontal gene transfer may have played a role in the acquisition of this metabolic capability . This represents an important evolutionary aspect of the research on compounds related to 2,3-dihydroxy-2-methylpropanoate and highlights the dynamic nature of microbial adaptation to novel substrates.

In the field of synthetic chemistry, ongoing work likely focuses on developing efficient methods for the preparation of 2,3-dihydroxy-2-methylpropanoate and its derivatives, as well as exploring their applications in various contexts. The stereoselective synthesis of compounds like (2S)-2,3-dihydroxy-2-methyl-propanoic acid methyl ester represents an important advance in this area, enabling the preparation of optically active building blocks for further synthetic applications .

Future Research Prospects

Future research on 2,3-dihydroxy-2-methylpropanoate may explore several promising directions that could significantly expand our understanding of this compound and its applications. Detailed characterization of metabolic pathways involving this compound would provide valuable insights into its role in environmental processes, particularly in the context of fuel oxygenate degradation. This could include the identification of specific enzymes capable of producing or metabolizing 2,3-dihydroxy-2-methylpropanoate and elucidation of their mechanisms.

In the realm of synthetic applications, the development of new methodologies utilizing 2,3-dihydroxy-2-methylpropanoate as a building block could open new avenues for the preparation of pharmaceuticals, fine chemicals, and specialty materials. Structure-activity relationship studies exploring how the unique structural features of this compound and its derivatives influence their biological activities would provide valuable guidance for potential therapeutic applications.

Environmental monitoring efforts could benefit from the development of sensitive and specific analytical methods for detecting 2,3-dihydroxy-2-methylpropanoate in environmental samples, particularly in areas affected by fuel oxygenate contamination. This would enable more comprehensive assessment of degradation processes and the environmental fate of these compounds.

Biodegradation studies investigating the fate of 2,3-dihydroxy-2-methylpropanoate in different environmental compartments and its susceptibility to further microbial transformation would contribute to our understanding of natural attenuation processes and inform the development of enhanced bioremediation strategies.

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